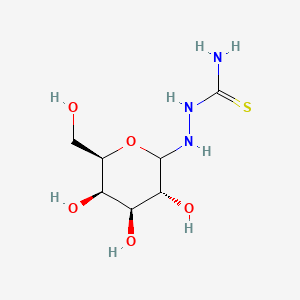
5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL
Übersicht
Beschreibung
“5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL” is a chemical compound with the molecular formula C14H11NO2 . It is also known by other names such as “1-Keto Ketorolac” and "5-BENZOYL-2,3-DIHYDROPYRROLIZIN-1-ONE" . The molecular weight of this compound is 225.24 g/mol .
Molecular Structure Analysis
The molecular structure of “5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL” can be represented by the canonical SMILES string: C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1=O . This string provides a text representation of the compound’s structure.
Physical And Chemical Properties Analysis
The compound “5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL” has a molecular weight of 225.24 g/mol . It has an XLogP3-AA value of 2.1, which is a measure of its lipophilicity . This compound does not have any hydrogen bond donors .
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Properties : 5-Benzoyl-2,3-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid, a compound structurally related to 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL, has been evaluated for its analgesic and anti-inflammatory activities. It showed high potency in analgesic tests and minimal gastrointestinal erosion on chronic administration in rats. Quantitative structure-activity relationship (QSAR) studies of these compounds indicated that their potencies are correlated with the steric and hydrogen-bonding properties of the benzoyl substituents (Muchowski et al., 1985).
Antileukemic Activity : Research on derivatives of 2,3-dihydro-1H-pyrrolizine, which includes compounds similar to 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL, revealed promising antileukemic activity. These studies focused on evaluating the compounds against leukemia L1210 in vivo, with some derivatives demonstrating comparable activity to mitomycin (Ladurée et al., 1989).
Antimicrobial Evaluation : Novel derivatives including 5-benzoyl-N-substituted-amino and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones were synthesized and evaluated for their antibacterial and antifungal activities. These compounds, related to 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL, were tested in vitro and showed potential as antimicrobial agents (Elgemeie et al., 2017).
Drug Design Applications : Molecular structure and spectroscopic studies of Ketorolac, which is chemically related to 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL, were conducted. These studies aimed to understand the molecular geometry, vibrational wave numbers, and electronic transition properties of the compound, contributing to drug design applications (Amul et al., 2020).
Eigenschaften
IUPAC Name |
(7-hydroxy-6,7-dihydro-5H-pyrrolizin-3-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-13-8-9-15-11(13)6-7-12(15)14(17)10-4-2-1-3-5-10/h1-7,13,16H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQHNULBCSHICE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-OL | |
CAS RN |
154476-25-2 | |
| Record name | 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-ol, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154476252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-benzoyl-2,3-dihydro-1H-pyrrolizin-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-BENZOYL-2,3-DIHYDRO-1H-PYRROLIZIN-1-OL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1N9717B7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-Bromo-3-(2-methoxyethoxymethoxy)phenyl]methanol](/img/structure/B584524.png)

![[R-(Z)]-4-Hydroxy-N,N,N-trimethyl-9-oxo-7-[(triphenylmethoxy)methyl]-3,5,8-trioxa-4-phosphahexacos-17-en-1-aminium 4-Oxide Inner Salt](/img/structure/B584531.png)

![3-[(2-Fluorophenyl)methyl]azepane](/img/structure/B584534.png)


![Hexahydro-3-[[3-(trifluoromethoxy)phenyl]methyl]-1H-azepine](/img/structure/B584540.png)

